Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate
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Overview
Description
Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorobenzamido group and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate can be synthesized through the reaction of 4-chlorobenzoic acid with 2-amino-5-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The chlorobenzamido group can be reduced to form an amine derivative.
Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 2-(4-chlorobenzamido)-5-carboxybenzoic acid.
Reduction: Formation of 2-(4-aminobenzamido)-5-methoxybenzoate.
Substitution: Formation of 2-(4-substituted benzamido)-5-methoxybenzoate derivatives.
Scientific Research Applications
Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and receptors involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding affinities.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorobenzamido)benzoate
- Methyl 2-(4-chlorobenzamido)-5-hydroxybenzoate
- Methyl 2-(4-chlorobenzamido)-5-ethoxybenzoate
Uniqueness
Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate is unique due to the presence of both a methoxy group and a chlorobenzamido group, which confer specific chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the chlorobenzamido group contributes to its biological activity .
Properties
CAS No. |
95480-56-1 |
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Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-5-methoxybenzoate |
InChI |
InChI=1S/C16H14ClNO4/c1-21-12-7-8-14(13(9-12)16(20)22-2)18-15(19)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19) |
InChI Key |
BNBNOTAJHVVKFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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